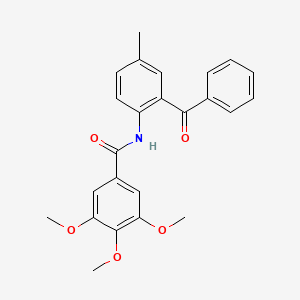

N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoyl group, a methylphenyl group, and three methoxy groups attached to the benzamide structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2-benzoyl-4-methylphenylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.

Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Chemistry

- Precursor for Synthesis : N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide serves as a precursor in the synthesis of more complex organic molecules. Its structure allows for further modifications that can lead to new compounds with varied functionalities.

Biology

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activities against various pathogens. Studies have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungal strains .

- Anticancer Potential : Research indicates that it may possess anticancer properties. Its mechanism of action involves interaction with specific molecular targets such as enzymes or receptors within biological systems. This interaction may modulate enzymatic activity or receptor signaling pathways.

Medicine

- Drug Development : Due to its structural similarity to other bioactive benzamides, this compound is explored as a candidate for drug development. Its potential applications include treatment for conditions such as anxiety and hyperactivity .

Industry

- Material Science : The compound is utilized in developing new materials with specific chemical properties. Its unique structure allows for the creation of materials that can be tailored for particular industrial applications.

Case Studies

Mécanisme D'action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The presence of methoxy groups can enhance its ability to penetrate biological membranes, increasing its efficacy in biological systems.

Comparaison Avec Des Composés Similaires

- N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide

- N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide

- N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide

Comparison: N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with fewer methoxy groups, this compound may exhibit enhanced solubility and different pharmacokinetic properties, making it a valuable subject for further research.

Activité Biologique

N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C24H23NO5. It is classified as a substituted benzamide, characterized by the presence of multiple methoxy groups which enhance its lipophilicity and potential bioactivity. The synthesis typically involves the reaction of 2-benzoyl-4-methylphenylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction conditions are crucial for achieving high yields and purity:

| Step | Description |

|---|---|

| 1 | Reaction of 2-benzoyl-4-methylphenylamine with 3,4,5-trimethoxybenzoyl chloride |

| 2 | Use of triethylamine as a base to facilitate the amidation |

| 3 | Purification through recrystallization or chromatography |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's methoxy groups allow it to penetrate biological membranes effectively, enhancing its efficacy. It is believed to modulate enzymatic activity and receptor signaling pathways, which may contribute to its observed effects in various assays.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. For example, it has been shown to reverse drug resistance in cancer cell lines by interacting with P-glycoprotein (P-gp), a well-known efflux transporter associated with multidrug resistance (MDR) in cancer therapy:

- Study Findings : In vitro studies demonstrated that at concentrations around 10μM, the compound increased intracellular concentrations of chemotherapeutic agents like paclitaxel in drug-resistant cell lines .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies have suggested that it possesses activity against various bacterial strains, although detailed mechanisms remain to be fully elucidated.

Study on Drug Resistance Reversal

A notable study investigated the ability of this compound to reverse drug resistance in SW620/Ad300 cell lines. The results indicated a significant reduction in tumor volume and weight in vivo without apparent side effects . This suggests a favorable therapeutic index for potential clinical applications.

Comparative Analysis with Other Compounds

When compared to other benzamide derivatives, this compound exhibited unique properties due to its methoxy substitutions. These modifications not only enhanced its solubility but also improved its interaction profile with target enzymes and receptors.

Propriétés

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c1-15-10-11-19(18(12-15)22(26)16-8-6-5-7-9-16)25-24(27)17-13-20(28-2)23(30-4)21(14-17)29-3/h5-14H,1-4H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBPNMUMXPFJDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.